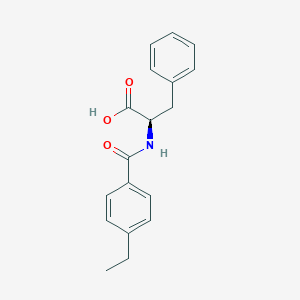

N-(4-Ethylbenzoyl)phenylalanine

Description

N-(4-Ethylbenzoyl)phenylalanine is a modified phenylalanine derivative where the amino group is acylated with a 4-ethylbenzoyl moiety. This structural modification enhances its lipophilicity compared to unmodified phenylalanine or acetylated variants.

Properties

CAS No. |

105746-24-5 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(2R)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H19NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,19,20)(H,21,22)/t16-/m1/s1 |

InChI Key |

VJBQGFHNVHXMMQ-MRXNPFEDSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Synonyms |

N-(4-ethylbenzoyl)phenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Ethylbenzoyl)phenylalanine and its analogs:

| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound (L-form) | 105746-24-5 | 4-Ethylbenzoyl | C₁₈H₁₉NO₃ | 297.35 g/mol | Enhanced lipophilicity due to ethyl group; potential for targeted hydrophobic interactions. |

| N-Acetylphenylalanine | 2566-22-5 | Acetyl | C₁₁H₁₃NO₃ | 207.23 g/mol | Smaller substituent; higher solubility in aqueous media compared to benzoyl derivatives. |

| N-Benzoyl-L-phenylalanine methyl ester | 3005-61-6 | Benzoyl + methyl ester | C₁₇H₁₇NO₃ | 283.32 g/mol | Esterification improves membrane permeability but reduces metabolic stability. |

| D-Phenylalanine,N-(4-ethylbenzoyl) | 105746-24-5 | 4-Ethylbenzoyl (D-isomer) | C₁₈H₁₉NO₃ | 297.35 g/mol | Stereoisomerism may render it biologically inactive in systems specific to L-amino acids. |

| Asperphenamate | 63631-36-7 | Benzoylated diphenethylamine | C₂₄H₂₂N₂O₃ | 386.45 g/mol | Natural product with reported antifungal activity; structurally distinct backbone. |

2.1 Structural and Functional Insights

Lipophilicity and Solubility :

The 4-ethylbenzoyl group in this compound increases its logP value compared to N-acetyl or unmodified phenylalanine, suggesting reduced water solubility but improved passive diffusion across lipid membranes . In contrast, N-acetylphenylalanine’s smaller acetyl group balances hydrophilicity and lipophilicity, making it suitable for aqueous formulations .- Stereochemical Considerations: The D-isomer of this compound (CAS 105746-24-5) shares identical physicochemical properties with the L-form but may exhibit divergent biological activity. Enzymatic systems often exhibit chiral specificity, favoring L-amino acid derivatives in metabolic or signaling pathways .

Ester Derivatives :

Methyl or ethyl esters (e.g., N-benzoyl-L-phenylalanine methyl ester, CAS 3005-61-6) are prodrug strategies to enhance bioavailability. However, ester hydrolysis in vivo can limit their stability compared to carboxylic acid forms like this compound .- Natural Analogs: Asperphenamate (CAS 63631-36-7), a benzoylated diphenethylamine, demonstrates the role of aromatic acylation in bioactivity.

Research Implications

- Drug Design : The 4-ethylbenzoyl group’s hydrophobicity could optimize binding to hydrophobic enzyme pockets or receptors, as seen in protease inhibitors or GPCR-targeted therapies.

- Metabolic Fate : Compared to esterified analogs, this compound’s free carboxylic acid group may reduce first-pass metabolism, extending its half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.